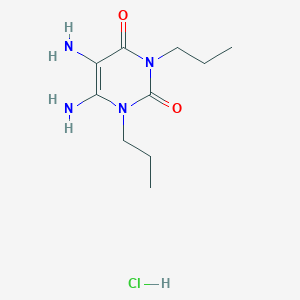

5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride

Descripción

Chemical Name: 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride Molecular Formula: C₁₀H₁₉ClN₄O₂ Molecular Weight: 262.74 g/mol CAS Registry Number: 324002-49-5 Synonyms: 1,3-Dipropyl-5,6-diaminouracil hydrochloride; 5,6-Diamino-1,3-Di-N-Propyluracil Hydrochloride .

This compound is a pyrimidine derivative featuring a 2,4-dione core substituted with amino groups at positions 5 and 6, and propyl groups at positions 1 and 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its structural uniqueness lies in the combination of diamino and dipropyl substituents, which influence its physicochemical properties and reactivity .

Propiedades

IUPAC Name |

5,6-diamino-1,3-dipropylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2.ClH/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16;/h3-6,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPGKJBUHDOVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596118 | |

| Record name | 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324002-49-5 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dipropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324002-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dipropyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Route I: Nitrosation and Catalytic Hydrogenation

Step 1: Nitrosation

Starting from 6-amino-1,3-dipropyluracil, nitrosation is performed using sodium nitrite (NaNO₂) in acetic acid to yield 5-nitrosouracil intermediate. This step requires careful temperature control to avoid side reactions.Step 2: Catalytic Hydrogenation

The 5-nitrosouracil intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol, reducing the nitroso group to an amino group, thus forming the 5,6-diamino derivative.Step 3: Acylation and Cyclization

The diamino compound is then acylated with cyclopentanecarboxylic acid under melt conditions or using diisopropylcarbodiimide (DIC) as a coupling agent to form an amide intermediate. This intermediate is cyclized by refluxing with sodium hydroxide in a methanol/water mixture to complete the synthesis.

Synthetic Route II: Direct Acylation and Reductive Cyclization

Step 1: Acylation

5-Nitrosouracil is directly acylated with cyclopentanecarbonyl chloride in the presence of lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF), producing an amide intermediate.Step 2: Reductive Cyclization

The amide intermediate is subjected to reductive cyclization using tin(II) acetate (Sn(OAc)₂), yielding the target 5,6-diamino compound.

Key Reaction Conditions and Considerations

| Parameter | Route I | Route II |

|---|---|---|

| Catalyst | Pd/C for hydrogenation | Sn(OAc)₂ for reductive cyclization |

| Solvent | Ethanol (hydrogenation), Acetic acid (nitrosation) | THF (acylation) |

| Temperature Control | Critical during nitrosation and cyclization | Controlled during acylation and reduction |

| Purity of Starting Material | >99% purity 6-amino-1,3-dipropyluracil recommended | High purity 5-nitrosouracil required |

| Yield | Up to 92% with optimized conditions | Slightly lower, but fewer steps |

The purity of 6-amino-1,3-dipropyluracil significantly affects the overall yield and quality of the final product. Impurities such as residual dimethyluracil can cause side reactions during nitrosation, reducing yield by 15–20%. Analytical verification of starting material purity via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) is essential.

| Purity of 6-Amino-1,3-dipropyluracil (%) | Final Yield (%) |

|---|---|

| 95 | 62 |

| 99 | 88 |

| 99.9 | 92 |

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin and eye contact.

- Ventilation: Conduct reactions involving acylation and reductive cyclization in fume hoods due to potential release of hydrochloric acid and tin-containing byproducts.

- Waste Disposal: Halogenated and metal-containing waste should be segregated and disposed of via incineration or according to institutional hazardous waste protocols.

- Toxicity: The compound is classified as non-carcinogenic (IARC Category 3) but may cause irritation to mucous membranes.

| Step | Route I: Nitrosation & Hydrogenation | Route II: Direct Acylation & Reduction |

|---|---|---|

| Starting Material | 6-Amino-1,3-dipropyluracil | 5-Nitrosouracil |

| Key Reagents | NaNO₂, Acetic acid, Pd/C, Cyclopentanecarboxylic acid, DIC, NaOH | Cyclopentanecarbonyl chloride, LHMDS, Sn(OAc)₂ |

| Solvents | Acetic acid, Ethanol, Methanol/Water | THF |

| Reaction Conditions | Controlled temperature, reflux | Controlled temperature |

| Purification | Crystallization, filtration | Crystallization, filtration |

| Yield | Up to 92% | Moderate, dependent on reaction optimization |

| Purity | >90% | Slightly lower purity |

- Catalyst choice is critical: Pd/C provides cleaner hydrogenation with fewer byproducts compared to alternative reductants.

- Solvent effects influence intermediate stability; ethanol and THF are preferred for hydrogenation and acylation steps, respectively.

- Temperature control during nitrosation and cyclization steps is essential to prevent decomposition and side reactions.

- High purity starting materials (>99%) significantly improve yield and reduce impurities in the final product.

The preparation of 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride involves sophisticated multi-step synthetic routes with critical control of reaction parameters. The two main methods—nitrosation followed by catalytic hydrogenation and direct acylation with reductive cyclization—offer viable pathways with distinct advantages. Optimization of catalyst, solvent, temperature, and starting material purity is essential to maximize yield and purity. Proper safety protocols must be observed due to the chemical hazards involved.

This comprehensive understanding of preparation methods supports the compound’s reliable synthesis for research and industrial applications.

- Detailed synthetic routes and reaction conditions from chemical databases and research literature.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride with structurally related pyrimidine derivatives:

Key Findings from Comparative Analysis:

However, this also raises the molecular weight by ~92.57 g/mol . The monopropyl variant (142665-13-2) demonstrates intermediate properties, balancing solubility and steric effects .

Amino Group Reactivity: Compounds with 5,6-diamino groups (e.g., 324002-49-5 and 5440-00-6) exhibit enhanced hydrogen-bonding capacity compared to mono-amino derivatives (e.g., 6642-31-5). This property is critical in coordination chemistry, as seen in the synthesis of Ag(I) phenanthroline-coumarin complexes . The absence of alkyl groups in 932-52-5 limits its stability in organic solvents but simplifies synthetic modifications .

Salt vs. Free Base: The hydrochloride salt in the target compound improves aqueous solubility, making it preferable for pharmaceutical formulations over non-salt analogs like 5440-00-6 .

Synthetic Utility :

- The dimethyl variant (5440-00-6) is frequently used in multicomponent reactions (e.g., with coumarins) due to its compact structure and reactivity . In contrast, the bulkier dipropyl derivative may face steric challenges in similar reactions.

Research Implications

The structural nuances of these pyrimidine derivatives dictate their applications:

- Drug Development: The target compound’s dipropyl groups and hydrochloride salt make it a candidate for optimizing pharmacokinetic profiles in adenosine receptor modulators.

- Coordination Chemistry: Diamino-substituted pyrimidines (e.g., 324002-49-5, 5440-00-6) are valuable ligands for metal complexes, as demonstrated in coumarin-based Ag(I) syntheses .

- Reactivity Studies : The Staudinger reaction outcomes for azido-pyrimidines (e.g., de-azidation vs. amine formation) highlight the influence of substituents on reaction pathways .

Q & A

Q. What are the recommended methods for synthesizing 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A one-pot synthesis approach is commonly used for pyrimidine derivatives, leveraging condensation of aminopropanes with urea/thiourea derivatives under acidic conditions . To optimize efficiency, employ Design of Experiments (DoE) principles, such as fractional factorial design, to screen critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, reaction conditions like 50°C for 2.3 hours in aqueous HCl (as seen in analogous hydrochloride syntheses) can maximize yield while minimizing side products .

Q. How should researchers characterize the purity and structural integrity of this compound, particularly regarding hydrochloride salt formation?

- Methodological Answer : Use a combination of:

- HPLC : Assess purity (≥98% threshold recommended for pharmacological studies) with a C18 column and UV detection at 254 nm .

- NMR : Confirm propyl group positioning and amine protonation via H and C spectra, comparing shifts to unprotonated analogs.

- XRD : Resolve hydrochloride salt crystallinity, as monoclinic space groups (e.g., P21/c) are typical for stable hydrochloride salts .

Q. What are the key solubility properties and storage considerations to ensure compound stability during experimental handling?

- Methodological Answer : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, methanol) but poor solubility in non-polar solvents like toluene . Store the compound in airtight, light-protected containers at 4°C to prevent hygroscopic degradation or amine oxidation. Pre-dry solvents to avoid hydrolysis during dissolution.

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the experimental design to predict reaction pathways or optimize synthesis parameters?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states for pyrimidine ring formation, identifying energetically favorable pathways . Pair this with machine learning-driven parameter optimization (e.g., Bayesian algorithms) to refine reaction conditions. For instance, ICReDD’s workflow combines computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

Q. What advanced statistical approaches (e.g., factorial design) are recommended for resolving contradictory data in biological activity or physicochemical property assessments?

- Methodological Answer : Use response surface methodology (RSM) to resolve multifactorial contradictions. For example, a central composite design can model interactions between pH, temperature, and ionic strength on hydrochloride dissociation. Contradictory bioavailability data may arise from pH-dependent solubility; validate using potentiometric titration to measure pKa shifts under simulated physiological conditions .

Q. What methodologies are effective in analyzing hydrochloride salt dissociation under varying pH conditions, and how can this impact bioavailability studies?

- Methodological Answer : Conduct pH-solubility profiling using shake-flask methods across a pH range (1–7.4). Monitor dissociation via UV-Vis spectroscopy or ion-selective electrodes. For bioavailability, correlate dissociation kinetics (e.g., using Franz diffusion cells) with in vitro permeability assays (Caco-2 models). Hydrochloride salts often show enhanced solubility at gastric pH but may precipitate in intestinal conditions, requiring co-solvent systems .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Meta-analysis : Normalize data using standardized assays (e.g., fixed cell lines, consistent IC50 protocols).

- Batch variability checks : Compare synthesis lots via LC-MS to rule out impurity-driven contradictions (e.g., residual solvents altering receptor binding) .

- Structural analogs : Cross-reference with pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, which may share mechanistic pathways but differ in substituent effects .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.